molecular formula C8H6ClF3O3S B13497704 3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride

3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride

Cat. No.: B13497704
M. Wt: 274.65 g/mol
InChI Key: RZPXZBYVVFMEAW-UHFFFAOYSA-N
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Description

3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride is a specialized chemical compound with the molecular formula C8H6ClF3O3S and a molecular weight of 274.65 g/mol . This compound is known for its unique trifluoroethoxy group attached to a benzene ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 3-(1,1,2-Trifluoroethoxy)benzene with chlorosulfonic acid or sulfuryl chloride in the presence of a catalyst such as anhydrous aluminum chloride . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired sulfonyl chloride derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds . This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride is unique due to its trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific reactivity and stability profiles .

Biological Activity

3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride compound characterized by a trifluoroethoxy group attached to a benzene ring. Its molecular formula is C₉H₈ClF₃O₂S, and it has a molecular weight of approximately 270.67 g/mol. The unique structural features of this compound contribute to its notable biological activity, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

The trifluoroethoxy group enhances the compound's lipophilicity and reactivity. The sulfonyl chloride functional group allows for nucleophilic substitution reactions, which are essential for synthesizing various derivatives with potential biological applications.

Table 1: Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
3-(Trifluoromethyl)benzenesulfonyl chlorideC₇H₄ClF₃O₂SContains a trifluoromethyl group; less sterically hindered.
4-(Trifluoromethyl)benzenesulfonyl chlorideC₇H₄ClF₃O₂SSimilar structure but with para-substitution; different electronic effects on reactivity.
2-(Trifluoromethoxy)benzene-1-sulfonyl chlorideC₇H₄ClF₃O₂SFeatures a methoxy group; potentially different solubility and reactivity profiles.

Biological Activity

Preliminary studies indicate that this compound may interact with biological macromolecules such as proteins through covalent bonding due to its electrophilic nature. This interaction can lead to modifications in protein function or activity, which is crucial for understanding its potential therapeutic applications.

The trifluoroethoxy group can increase metabolic stability and lipophilicity, enhancing the compound's pharmacokinetic properties. Fluorinated compounds like this one often interact with various enzymes and receptors due to their unique chemical properties, influencing a variety of biochemical pathways.

Case Studies and Research Findings

Research has shown that compounds containing trifluoromethyl groups exhibit enhanced potency in various biological assays. For instance, studies have demonstrated that the incorporation of fluorinated groups can significantly increase the inhibitory activity against specific enzymes or receptors compared to non-fluorinated analogs .

Example Study

In one study focusing on enzyme inhibition, the inclusion of a trifluoroethoxy group enhanced the compound's ability to inhibit serotonin uptake by six-fold compared to its non-fluorinated counterpart. This highlights the importance of fluorination in optimizing drug potency .

Applications

This compound has potential applications in:

  • Medicinal Chemistry : As a precursor for synthesizing enzyme inhibitors and other pharmaceuticals.
  • Agrochemicals : In the development of herbicides and pesticides due to its ability to modify biological activity.
  • Synthetic Organic Chemistry : For producing various derivatives and functionalized compounds through nucleophilic substitution reactions.

Properties

Molecular Formula

C8H6ClF3O3S

Molecular Weight

274.65 g/mol

IUPAC Name

3-(1,1,2-trifluoroethoxy)benzenesulfonyl chloride

InChI

InChI=1S/C8H6ClF3O3S/c9-16(13,14)7-3-1-2-6(4-7)15-8(11,12)5-10/h1-4H,5H2

InChI Key

RZPXZBYVVFMEAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)OC(CF)(F)F

Origin of Product

United States

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